4-(2-Hydrazinylpyrimidin-4-yl)morpholine
Overview
Description
4-(2-Hydrazinylpyrimidin-4-yl)morpholine is a chemical compound with the molecular formula C8H13N5O and a molecular weight of 195.22 g/mol . This compound is characterized by the presence of a hydrazinyl group attached to a pyrimidine ring, which is further connected to a morpholine ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Chemical Reactions Analysis
4-(2-Hydrazinylpyrimidin-4-yl)morpholine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-(2-Hydrazinylpyrimidin-4-yl)morpholine has a wide range of scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: This compound is studied for its potential biological activities, including its interactions with enzymes and other biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development and as a pharmacological tool.
Mechanism of Action
The mechanism of action of 4-(2-Hydrazinylpyrimidin-4-yl)morpholine involves its interaction with specific molecular targets and pathways. The hydrazinyl group can form covalent bonds with nucleophilic sites on biomolecules, leading to the modulation of their activity. This compound may also interact with enzymes, receptors, and other proteins, affecting their function and signaling pathways .
Comparison with Similar Compounds
4-(2-Hydrazinylpyrimidin-4-yl)morpholine can be compared with other similar compounds, such as:
4-(2-Aminopyrimidin-4-yl)morpholine: Similar structure but with an amino group instead of a hydrazinyl group.
4-(2-Hydrazinylpyrimidin-4-yl)piperidine: Similar structure but with a piperidine ring instead of a morpholine ring.
4-(2-Hydrazinylpyrimidin-4-yl)thiomorpholine: Similar structure but with a thiomorpholine ring instead of a morpholine ring.
The uniqueness of this compound lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
(4-morpholin-4-ylpyrimidin-2-yl)hydrazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N5O/c9-12-8-10-2-1-7(11-8)13-3-5-14-6-4-13/h1-2H,3-6,9H2,(H,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMYFMUHVJZVFMI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=NC=C2)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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